2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile
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Overview
Description
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile is a chemical compound that features a tetrazole ring, a thioether linkage, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the thioether and nitrile groups can modulate the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-(tert-butyl)-1H-tetrazole and 2-(1H-tetrazol-5-yl)acetonitrile .
Uniqueness
What sets 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile apart is its combination of a tetrazole ring, a thioether linkage, and a nitrile group, which provides a unique set of chemical and physical properties.
Properties
Molecular Formula |
C7H11N5S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H11N5S/c1-7(2,3)12-6(9-10-11-12)13-5-4-8/h5H2,1-3H3 |
InChI Key |
ANCTYBMQQFTPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)SCC#N |
Origin of Product |
United States |
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